molecular formula C10H11BrO B1337684 2-Bromo-1-(4-ethylphenyl)ethanone CAS No. 2632-14-6

2-Bromo-1-(4-ethylphenyl)ethanone

Cat. No.: B1337684
CAS No.: 2632-14-6
M. Wt: 227.1 g/mol
InChI Key: XNYSPDGJBPTDDI-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-ethylphenyl)ethanone is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of acetophenone, where the bromine atom is attached to the alpha carbon of the carbonyl group, and the ethyl group is attached to the para position of the phenyl ring. This compound is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-ethylphenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 4’-ethylacetophenone using phenyltrimethylammonium tribromide in anhydrous tetrahydrofuran. The reaction is carried out at 0°C, and the mixture is stirred for 1 hour before being brought to ambient temperature for an additional 20 minutes. The product is then isolated by dilution with diethyl ether, followed by washing with water and brine, and drying with magnesium sulfate .

Another method involves the use of Oxone and ammonium bromide in methanol. The reaction mixture is refluxed for 1.5 hours, and the product is extracted with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions using similar reagents and conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-ethylphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide or ethanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Products include substituted ethanones with various functional groups replacing the bromine atom.

    Reduction: The major product is 1-(4-ethylphenyl)ethanol.

    Oxidation: The major product is 4-ethylbenzoic acid.

Scientific Research Applications

2-Bromo-1-(4-ethylphenyl)ethanone is used in various scientific research applications, including:

    Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical research: It is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material science: The compound is used in the synthesis of polymers and other materials with specific properties.

    Biological studies: It is used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-ethylphenyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The carbonyl group can undergo various transformations, including reduction and oxidation, depending on the reagents used. These reactions allow the compound to participate in a wide range of chemical processes.

Comparison with Similar Compounds

2-Bromo-1-(4-ethylphenyl)ethanone can be compared with other similar compounds, such as:

    2-Bromo-1-(4-methylphenyl)ethanone: This compound has a methyl group instead of an ethyl group on the phenyl ring. It exhibits similar reactivity but may have different physical properties and applications.

    2-Bromo-1-(4-isopropylphenyl)ethanone: This compound has an isopropyl group on the phenyl ring. It may have different steric and electronic effects compared to the ethyl derivative.

    2-Bromo-1-(4-methoxyphenyl)ethanone: This compound has a methoxy group on the phenyl ring. The presence of the electron-donating methoxy group can influence the reactivity and stability of the compound.

The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and applications in various chemical processes.

Properties

IUPAC Name

2-bromo-1-(4-ethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYSPDGJBPTDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496523
Record name 2-Bromo-1-(4-ethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2632-14-6
Record name 2-Bromo-1-(4-ethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20 mmol of 1-(4-ethylphenyl)ethan-1-one, 1 ml conc. HCl were mixed in 20 ml diethyl ether at 0° C. under nitrogen. To this solution a solution of 20 mmol Br2 in 20 ml chloroform was added drop wise and left for four hours and then concentrated in vacuo to obtain 2-bromo-1-(4-ethylphenyl)ethan-1-one.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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